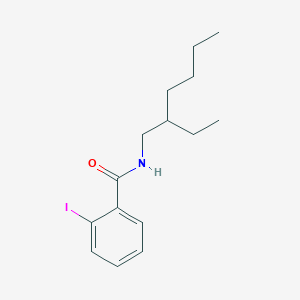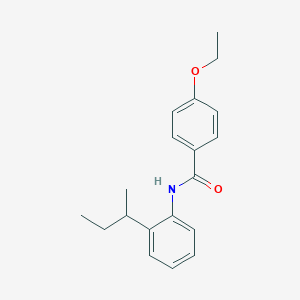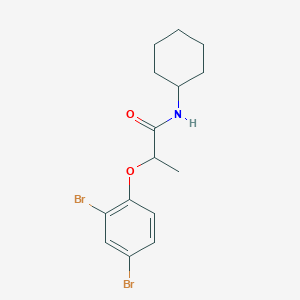
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide, also known as VDM11, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have a wide range of biological activities.
作用機序
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide exerts its biological effects through its activation of PPARs, which are nuclear receptors that regulate gene expression. Specifically, N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide activates PPAR-alpha and PPAR-gamma, which are involved in lipid metabolism and glucose homeostasis, respectively. This activation leads to changes in gene expression that result in the observed biological effects.
Biochemical and physiological effects:
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, it has also been shown to improve lipid metabolism, reduce oxidative stress, and protect against liver damage. These effects are thought to be mediated through its activation of PPARs.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide in lab experiments is its well-characterized mechanism of action. Its activation of PPARs is well understood, which allows for more targeted and specific experiments. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize results.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Another area is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
合成法
The synthesis of N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide involves a multi-step process that begins with the reaction of cyclohexylamine with 2,4-dibromophenol to form N-cyclohexyl-2,4-dibromophenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide.
科学的研究の応用
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, among others. Studies have also demonstrated its ability to improve insulin sensitivity, reduce blood glucose levels, and decrease lipid accumulation in the liver.
特性
分子式 |
C15H19Br2NO2 |
|---|---|
分子量 |
405.12 g/mol |
IUPAC名 |
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C15H19Br2NO2/c1-10(15(19)18-12-5-3-2-4-6-12)20-14-8-7-11(16)9-13(14)17/h7-10,12H,2-6H2,1H3,(H,18,19) |
InChIキー |
LDHMXQZDCSTRJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCC1)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
CC(C(=O)NC1CCCCC1)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
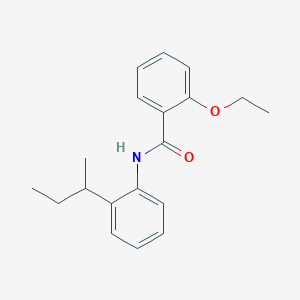
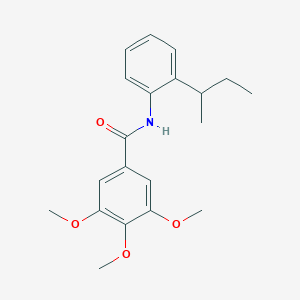
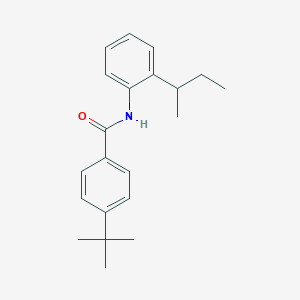
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
